molecular formula C9H12FNO B12977838 (R)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol

(R)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol

Cat. No.: B12977838
M. Wt: 169.20 g/mol
InChI Key: OGQBYQMUGGFCPB-ZCFIWIBFSA-N
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Description

®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Reduction: The reduction of the intermediate compound to introduce the hydroxyl group is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.

    (2-(1-Aminoethyl)-4-fluorophenyl)methanol: A positional isomer with the fluorine atom at a different position on the phenyl ring.

    (2-(1-Aminoethyl)-6-chlorophenyl)methanol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

[2-[(1R)-1-aminoethyl]-6-fluorophenyl]methanol

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-2-4-9(10)8(7)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1

InChI Key

OGQBYQMUGGFCPB-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)CO)N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)CO)N

Origin of Product

United States

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